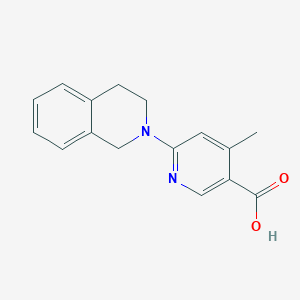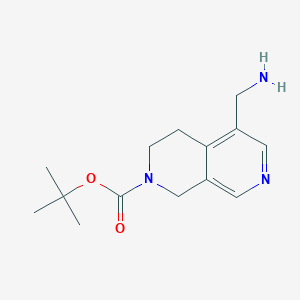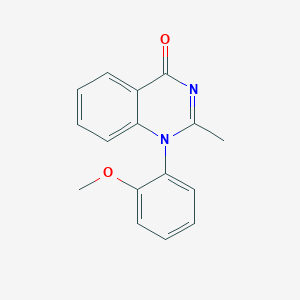
6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C10H11IO It is a derivative of indanone, featuring an iodine atom at the 6th position and a methyl group at the 7th position on the indanone ring
准备方法
合成路线和反应条件
6-碘-7-甲基-2,3-二氢-1H-茚-1-酮的合成通常涉及7-甲基-2,3-二氢-1H-茚-1-酮的碘化。一种常见的方法是亲电取代反应,在酸性条件下使用碘 (I2) 和氧化剂如硝酸 (HNO3) 或过氧化氢 (H2O2) 将碘引入茚满酮环 .
工业生产方法
6-碘-7-甲基-2,3-二氢-1H-茚-1-酮的工业生产可能涉及使用连续流动反应器进行大规模碘化过程,以确保有效的混合和反应控制。使用催化剂和优化的反应条件可以提高产率和纯度。
化学反应分析
反应类型
6-碘-7-甲基-2,3-二氢-1H-茚-1-酮可以进行多种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的羧酸或酮。
还原: 还原反应可以将羰基转化为醇。
取代: 碘原子可以被其他亲核试剂(如胺、硫醇或醇盐)取代。
常见的试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等还原剂。
取代: 亲核取代反应通常使用叠氮化钠 (NaN3) 或硫氰酸钾 (KSCN) 等试剂。
形成的主要产物
氧化: 形成7-甲基-2,3-二氢-1H-茚-1-酮-6-羧酸。
还原: 形成6-碘-7-甲基-2,3-二氢-1H-茚-1-醇。
取代: 根据所用亲核试剂形成6-取代衍生物。
科学研究应用
6-碘-7-甲基-2,3-二氢-1H-茚-1-酮在科学研究中有多种应用:
化学: 用作合成复杂有机分子和药物的中间体。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医药: 探索其在药物开发中的潜在用途,以及作为活性药物成分的前体。
工业: 用于生产特种化学品和材料。
作用机制
6-碘-7-甲基-2,3-二氢-1H-茚-1-酮的作用机制取决于其具体的应用。在生物系统中,它可能与酶或受体等分子靶标相互作用,调节其活性。碘原子可以促进活性中间体的形成,增强化合物的反应性和特异性。
相似化合物的比较
类似化合物
6-碘-7-甲基-2,3-二氢-1H-吡啶并[2,3-b][1,4]噁嗪: 结构相似,但含有吡啶并[2,3-b][1,4]噁嗪环而不是茚满酮环.
6-碘-1-甲基-1H-吲哚: 含有吲哚环,在第6位有一个碘原子,在第1位有一个甲基.
独特性
6-碘-7-甲基-2,3-二氢-1H-茚-1-酮的独特性在于其在茚满酮环上的特定取代模式,这赋予了其独特的化学和生物性质。它的碘原子增强了它的反应性,使其成为有机合成中一种有价值的中间体。
属性
分子式 |
C10H9IO |
|---|---|
分子量 |
272.08 g/mol |
IUPAC 名称 |
6-iodo-7-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9IO/c1-6-8(11)4-2-7-3-5-9(12)10(6)7/h2,4H,3,5H2,1H3 |
InChI 键 |
TZWAMQILAPGHGV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1C(=O)CC2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11852708.png)


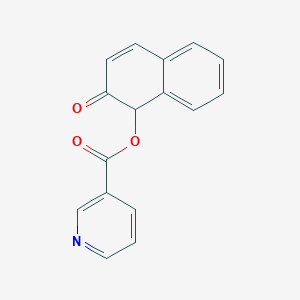
![2-(Naphthalen-2-yl)-4H-pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B11852722.png)

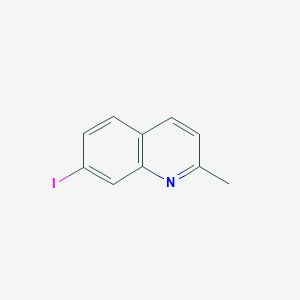
![2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide](/img/structure/B11852742.png)

